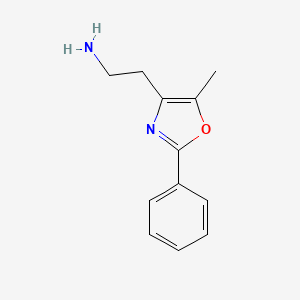

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine

Übersicht

Beschreibung

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized with phenylacetic acid under acidic conditions to yield the oxazole ring. The final step involves the reduction of the oxazole derivative to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce saturated heterocycles. Substitution reactions can lead to a variety of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions including:

- Oxidation : Can form oxides or imines.

- Reduction : Converts the oxazole ring to more saturated structures.

- Substitution : Engages in diverse substitution reactions on the phenyl and oxazole rings.

Biology

The compound has been studied for its interactions with biological systems. It is used in enzyme interaction studies and as a potential ligand in biochemical assays. Its oxazole ring is known to facilitate important interactions through hydrogen bonding and π–π stacking with biological targets.

Medicine

Research indicates that this compound may possess pharmacological properties, particularly:

Antimicrobial Activity : Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Staphylococcus aureus | 25–30 µg/mL |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

Anticancer Activity : Preliminary studies have indicated that the compound may inhibit tumor cell growth, although further research is needed to elucidate its mechanisms of action.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Material Development : As an intermediate in synthesizing new materials.

- Dyes and Pigments : Its unique structure allows it to be used in the development of dyes with specific properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various oxazole derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents.

Case Study 2: Pharmacological Investigations

In a pharmacological study assessing the anticancer properties of several oxazole derivatives, it was found that this compound exhibited notable inhibition against certain cancer cell lines, prompting further investigation into its therapeutic potential.

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethanol: This compound has a hydroxyl group instead of an amine group, which can affect its reactivity and applications.

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: The presence of a carboxylic acid group can influence the compound’s solubility and biological activity.

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine:

Uniqueness

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine is unique due to its specific structure, which combines an oxazole ring with an ethanamine side chain. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine, also known as a derivative of oxazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antibacterial and antifungal activities, which are critical for developing new therapeutic agents.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol

- CAS Number : 103788-65-4

- IUPAC Name : 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol

Biological Activity Overview

Recent studies have demonstrated that derivatives of oxazole compounds, including this compound, exhibit significant biological activities. Below are key findings regarding its biological activity:

Antibacterial Activity

Research indicates that this compound possesses notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate a varying degree of effectiveness against different bacterial strains, suggesting the compound's potential as a lead for antibiotic development .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi are reported as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

This data highlights the compound's broad-spectrum antifungal potential, making it a candidate for further exploration in antifungal therapies .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the oxazole ring plays a crucial role in interacting with bacterial cell walls or fungal membranes, disrupting their integrity and leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various oxazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with similar structural features to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amines exhibited significant inhibition of DprE1 enzyme activity, crucial for mycobacterial cell wall synthesis .

- SAR Studies : Structure–activity relationship (SAR) studies revealed that modifications on the phenyl ring and oxazole moiety significantly influenced antimicrobial potency. For instance, introducing hydroxyl or methoxy groups enhanced activity against specific bacterial strains .

Eigenschaften

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHUHWHQNDWHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.